molecular formula C15H18N2 B13854766 6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine

6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine

Cat. No.: B13854766
M. Wt: 226.32 g/mol
InChI Key: XDACWJTYIVEDBG-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine is a chemical compound that features a naphthalene ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized naphthalene derivatives, reduced amine derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

6-(pyrrolidin-1-ylmethyl)naphthalen-2-amine

InChI

InChI=1S/C15H18N2/c16-15-6-5-13-9-12(3-4-14(13)10-15)11-17-7-1-2-8-17/h3-6,9-10H,1-2,7-8,11,16H2

InChI Key

XDACWJTYIVEDBG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

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